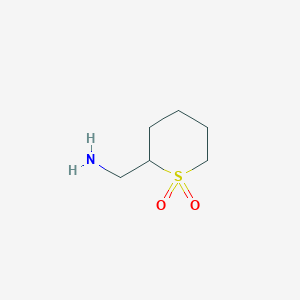

2-(Aminomethyl)-1lambda6-thiane-1,1-dione

Description

Significance of Sulfur-Containing Heterocycles in Organic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to organic chemistry and are particularly prevalent in biological systems. nih.gov Those incorporating sulfur have a long and storied history in medicinal chemistry, with numerous FDA-approved drugs featuring these motifs. bohrium.com The presence of a sulfur atom can impart unique physicochemical properties to a molecule, influencing its conformation, polarity, and ability to interact with biological targets. openmedicinalchemistryjournal.combookpi.org

Sulfur-containing heterocycles exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. bohrium.combookpi.org This broad bioactivity has spurred significant research into the synthesis of novel sulfur-containing compounds with improved efficacy and reduced toxicity. bohrium.com The versatility of sulfur in its various oxidation states further expands the chemical space available for exploration by synthetic chemists.

Overview of Sulfonyl-Substituted Cyclic Systems

The sulfonyl group (-SO2-) is a key functional group in a multitude of therapeutic agents and is recognized as a "privileged" structure in drug design. nih.gov Its introduction into cyclic systems can significantly impact a molecule's properties. The sulfonyl group is a strong hydrogen bond acceptor, which can enhance binding affinity to target proteins. researchgate.net Furthermore, its polar nature can improve a compound's solubility and pharmacokinetic profile, potentially leading to better bioavailability. researchgate.net

Cyclic sulfones, such as the thiane-1,1-dione core, are utilized in medicinal chemistry to optimize the physicochemical characteristics of lead compounds. researchgate.net The incorporation of a sulfone moiety can also modulate the basicity of nearby functional groups, which can be advantageous in reducing off-target effects. researchgate.net The stability of the sulfonyl group often contributes to increased metabolic stability, prolonging the duration of a drug's action. researchgate.net

Current Research Context of Aminomethylated Thiane-1,1-diones

While specific research on "2-(Aminomethyl)-1lambda6-thiane-1,1-dione" is not extensively detailed in publicly available literature, the broader context of aminomethylated and sulfonyl-containing compounds provides a strong rationale for its scientific interest. The aminomethyl group (-CH2NH2) introduces a primary amine, a versatile functional group that can be readily modified to generate a library of derivatives. This is a common strategy in drug discovery to explore structure-activity relationships.

The combination of the rigid thiane-1,1-dione scaffold with a flexible aminomethyl side chain presents an interesting structural motif. This arrangement allows for the precise positioning of a basic nitrogen atom, which can be crucial for interactions with biological macromolecules. The development of synthetic routes to such compounds is a key area of focus, as efficient methods are necessary to enable further investigation into their chemical and biological properties. Research in analogous areas, such as the synthesis of sulfonamides from sulfonyl chlorides and primary amines, highlights established methodologies that could potentially be adapted for the synthesis and derivatization of aminomethylated thiane-1,1-diones. nih.gov

Detailed Research Findings

| Compound/Scaffold | Key Research Findings | Potential Applications |

|---|---|---|

| Sulfur-Containing Heterocycles | Exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. bohrium.combookpi.org Their unique structures contribute to diverse applications in pharmaceutical and materials science. nih.gov | Drug discovery, agrochemicals, molecular conductors, and magnets. nih.govopenmedicinalchemistryjournal.com |

| Sulfonyl-Substituted Cyclic Systems | The sulfonyl group acts as a hydrogen bond acceptor, potentially increasing binding affinity to biological targets. researchgate.net It can improve metabolic stability and pharmacokinetic properties. researchgate.net | Medicinal chemistry for optimizing lead compounds and enhancing drug-like properties. researchgate.net |

| Aminomethylated Compounds | The primary amine serves as a versatile handle for chemical derivatization to explore structure-activity relationships. | Building blocks in combinatorial chemistry and drug discovery programs. |

Structure

3D Structure

Properties

IUPAC Name |

(1,1-dioxothian-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c7-5-6-3-1-2-4-10(6,8)9/h6H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDDSIFYXBBMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)C(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminomethyl 1lambda6 Thiane 1,1 Dione

Retrosynthetic Analysis of the 2-(Aminomethyl) Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 2-(Aminomethyl)-1λ⁶-thiane-1,1-dione, the primary disconnection points are the carbon-nitrogen bond of the aminomethyl group and the carbon-sulfur bonds within the heterocyclic ring.

A key disconnection involves the aminomethyl group, which can be traced back to a variety of functional groups. For instance, the primary amine can be conceptually derived from the reduction of a nitrile or an azide, or through the rearrangement of a carboxamide (via Hofmann, Curtius, or Schmidt reactions). This suggests that a 2-functionalized thiane-1,1-dione, such as one bearing a cyanomethyl, azidomethyl, or carboxamide group, would be a key intermediate.

Further disconnection of the thiane-1,1-dione ring itself points towards several possibilities. One approach is the oxidation of a corresponding thiane (B73995) precursor. Another involves the cyclization of an open-chain precursor containing a sulfur atom and the requisite carbon skeleton. For example, a 1,5-dihaloalkane could react with a sulfide (B99878) source, followed by oxidation to the sulfone.

Direct Synthesis Approaches for 2-(Aminomethyl)-1λ⁶-thiane-1,1-dione

Based on the retrosynthetic analysis, two primary direct synthesis strategies can be envisioned: the formation of the thiane-1,1-dione ring followed by functionalization, or the cyclization of a precursor already containing the aminomethyl moiety or its protected equivalent.

Cyclization Strategies for Thiane-1,1-dione Ring Formation

The construction of the thiane-1,1-dione ring can be achieved through various cyclization reactions. One potential method involves the reaction of a 1,5-dihalopentane with a sulfide source, such as sodium sulfide, to form thiane, which is then oxidized to the corresponding sulfone. However, introducing the aminomethyl group at the 2-position of the starting dihalide would be challenging and could lead to side reactions.

A more targeted approach would involve the cyclization of a precursor that already contains the necessary functionalities. For example, an acyclic sulfone with appropriate terminal electrophilic and nucleophilic groups could be induced to cyclize.

Functionalization of Pre-formed Thiane-1,1-diones with Aminomethyl Moieties

A more common and often more controllable strategy involves the functionalization of a pre-existing thiane-1,1-dione ring. This approach hinges on the successful synthesis of a thiane-1,1-dione derivative with a suitable handle at the 2-position. A plausible precursor is thiane-1,1-dione-2-carboxylic acid. This carboxylic acid can then be converted into the desired aminomethyl group through several well-established synthetic transformations.

One such pathway is the Curtius rearrangement . nih.govwikipedia.orgorganic-chemistry.orgnih.govbyjus.com This reaction involves the conversion of the carboxylic acid to an acyl azide, which upon heating, rearranges to an isocyanate. The isocyanate can then be hydrolyzed to yield the primary amine with the loss of one carbon atom, thus transforming a 2-carboxy group into a 2-aminomethyl group. nih.govnih.gov

Another viable method is the Hofmann rearrangement , which converts a primary carboxamide into a primary amine with one fewer carbon atom. nrochemistry.comorganic-chemistry.orgwikipedia.orgnih.gov In this case, thiane-1,1-dione-2-carboxamide, derived from the corresponding carboxylic acid, would be treated with a reagent like N-bromoacetamide in the presence of a base to yield 2-(aminomethyl)-1λ⁶-thiane-1,1-dione. organic-chemistry.org

The Schmidt reaction offers a third alternative, where a carboxylic acid or a ketone can be converted to an amine or an amide, respectively, using hydrazoic acid under acidic conditions. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net Starting from thiane-1,1-dione-2-carboxylic acid, the Schmidt reaction could provide a direct route to the target amine. wikipedia.orgorganic-chemistry.org

The key to these functionalization approaches is the synthesis of the 2-substituted thiane-1,1-dione precursor. This could potentially be achieved through the α-carboxylation of thiane-1,1-dione.

Green Chemistry Principles in the Synthesis of Aminomethylated Sulfonyl Heterocycles

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.govwikipedia.org For the synthesis of aminomethylated sulfonyl heterocycles like 2-(aminomethyl)-1λ⁶-thiane-1,1-dione, several green strategies can be considered.

The use of safer solvents and reaction conditions is a key aspect. Aqueous reaction media and solvent-free reactions, where applicable, can significantly reduce the use of volatile organic compounds. libretexts.org For instance, some modern variations of the Hofmann rearrangement can be carried out in aqueous solutions. nih.govnih.gov

Catalysis plays a crucial role in green chemistry. The use of heterogeneous catalysts that can be easily recovered and reused is preferable to stoichiometric reagents. researchgate.netyoutube.com For the oxidation of a thiane precursor to the sulfone, catalytic methods using hydrogen peroxide as the oxidant are greener alternatives to traditional stoichiometric oxidants. researchgate.net

Atom economy is another important principle. Reactions like the Curtius, Hofmann, and Schmidt rearrangements are inherently atom-economical in the key rearrangement step, although the preparation of the starting materials may involve less efficient steps. Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a central goal.

Comparative Analysis of Synthetic Routes for Related Aminothiane-1,1-diones

| Route | Key Transformation | Advantages | Disadvantages |

| Functionalization via Curtius Rearrangement | Carboxylic acid to amine | Generally good yields, mild conditions for the rearrangement. nih.govnih.gov | Requires synthesis of the 2-carboxy derivative, use of potentially explosive acyl azides. |

| Functionalization via Hofmann Rearrangement | Carboxamide to amine | Can be a one-pot procedure, avoids isolation of sensitive intermediates. organic-chemistry.org | May require harsh basic conditions, potential for side reactions. nrochemistry.comwikipedia.org |

| Functionalization via Schmidt Reaction | Carboxylic acid to amine | Direct conversion from the carboxylic acid. wikipedia.orgorganic-chemistry.org | Use of highly toxic and explosive hydrazoic acid. |

| Cyclization of Acyclic Precursors | Intramolecular cyclization | Can potentially build the core and introduce the desired functionality in a single step. | Synthesis of the acyclic precursor can be complex, and cyclization yields may be low. |

The choice of the optimal synthetic route will depend on the specific requirements of the synthesis, including the desired scale and the available resources. For laboratory-scale synthesis, the functionalization of a pre-formed ring via the Curtius or Hofmann rearrangement often provides a more reliable and predictable outcome. For industrial-scale production, the development of a convergent and highly efficient cyclization strategy could be more advantageous.

Chemical Transformations and Reaction Mechanisms of 2 Aminomethyl 1lambda6 Thiane 1,1 Dione

Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group is expected to be the most reactive site for many chemical transformations due to the nucleophilicity of the nitrogen atom.

The lone pair of electrons on the nitrogen atom makes the aminomethyl group a potent nucleophile. It is expected to readily participate in reactions with a variety of electrophiles. Common reactions would include:

Alkylation: Reaction with alkyl halides or other alkylating agents to form secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Condensation Reactions: Reaction with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

These reactions are fundamental in organic synthesis for building more complex molecular architectures.

The aminomethyl group can be derivatized or converted into other functional groups. For instance, treatment with nitrous acid could potentially lead to diazotization, although this reaction is more controlled for aromatic amines. For primary alkyl amines, this can lead to a mixture of products including alcohols and alkenes.

The primary amine can also be protected using various protecting groups (e.g., Boc, Cbz) to allow for selective reactions at other positions of the molecule. Subsequent deprotection would regenerate the amine. This is a common strategy in multi-step synthesis. nih.gov

Reactions Involving the Sulfonyl Moiety

The sulfonyl group (–SO₂–) is generally considered to be chemically inert and is often used as a stable functional group in medicinal chemistry. iomcworld.com However, under certain conditions, it can influence the reactivity of the adjacent methylene (B1212753) groups and the ring itself.

The protons on the carbon atoms alpha to the sulfonyl group (positions 3 and 5 of the thiane (B73995) ring) are expected to be more acidic than those in a simple alkane due to the electron-withdrawing nature of the sulfone. This allows for deprotonation with a strong base to form a carbanion, which can then react with various electrophiles, leading to substitution at the α-position. This α-functionalization is a key reaction for many cyclic sulfones. mdpi.com

Ring-Opening and Ring-Contraction Reactions of the Thiane-1,1-dione Scaffold

While the thiane-1,1-dioxide ring is generally stable, ring-opening and ring-contraction reactions of cyclic sulfones are known, though they often require specific reagents or conditions.

Ring-Opening: Reductive cleavage of the carbon-sulfur bonds can be achieved using strong reducing agents. Nickel-catalyzed ring-opening arylations of enantioenriched α-aryl cyclic sulfones have been reported, suggesting that under specific catalytic conditions, the C-S bonds can be cleaved. chemrxiv.org

Ramberg-Bäcklund Reaction: If a halogen were introduced at the α-position to the sulfone, treatment with a strong base could initiate the Ramberg-Bäcklund reaction, leading to the formation of a cyclohexene (B86901) derivative via extrusion of sulfur dioxide (SO₂). This is a well-established method for forming carbon-carbon double bonds from α-halo sulfones. iomcworld.com

Ring Contraction: Photochemical reactions or rearrangements induced by specific reagents can sometimes lead to ring contraction of cyclic systems, although specific examples for the thiane-1,1-dioxide system are not readily available in the literature.

Stereoselective Transformations and Chiral Pool Applications

The presence of a stereocenter at the C2 position (the carbon bearing the aminomethyl group) means that 2-(aminomethyl)-1λ⁶-thiane-1,1-dione is a chiral molecule.

If synthesized in an enantiomerically pure form, it could serve as a chiral building block (a chiral pool synthon) for the synthesis of more complex, stereochemically defined molecules. Stereoselective synthesis of related 1-substituted homotropanones has been achieved using chiral intermediates, highlighting the importance of such building blocks in asymmetric synthesis. mdpi.com

Reactions at the aminomethyl group or at the α-carbons could proceed with either retention or inversion of configuration, depending on the reaction mechanism. Furthermore, the introduction of a new stereocenter, for example by reaction at the C3 position, could lead to the formation of diastereomers. The stereochemical outcome of such reactions would be of significant interest in synthetic chemistry.

Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations for reactions involving 2-(aminomethyl)-1λ⁶-thiane-1,1-dione are not available in the current literature. However, mechanisms for the analogous reactions mentioned above are well-established:

Nucleophilic reactions at the amine would proceed through standard SN2, nucleophilic acyl substitution, or nucleophilic addition mechanisms.

α-Deprotonation of the sulfone would involve the formation of a resonance-stabilized carbanion.

Ring-opening reactions under reductive conditions could involve single-electron transfer processes, particularly with transition metal catalysts. mdpi.com

Further experimental and computational studies would be required to elucidate the specific reaction pathways and transition states for the chemical transformations of this particular compound.

Lack of Publicly Available Research Data Precludes Analysis of 2-(Aminomethyl)-1lambda6-thiane-1,1-dione's Chemical Behavior

A thorough investigation of scientific literature and chemical databases has revealed a significant absence of published research concerning the chemical transformations and reaction mechanisms of the compound this compound. Consequently, a detailed analysis of its reaction pathway elucidation and transition state characterization, as requested, cannot be provided at this time.

The specified compound, a derivative of thiane-1,1-dione, does not appear in dedicated research articles that would typically detail its synthesis, reactivity, and mechanistic studies. Searches for this specific molecule, as well as closely related aminomethyl-substituted cyclic sulfones, did not yield the necessary data to construct a scientifically accurate and authoritative article on its chemical behavior.

While general information exists for the parent structure, thiane-1,1-dioxide, and for various other substituted cyclic sulfones and sultams (cyclic sulfonamides), extrapolating this information to the specific case of this compound would be speculative and would not adhere to the strict requirement of focusing solely on the requested compound. The reactivity of such molecules is highly dependent on the nature and position of their substituents, making direct analogies unreliable without experimental or computational evidence.

Until such research is conducted and published in peer-reviewed literature, a detailed and accurate article on the chemical transformations and reaction mechanisms of this compound cannot be generated.

Computational and Theoretical Studies on 2 Aminomethyl 1lambda6 Thiane 1,1 Dione

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. For a molecule such as 2-(Aminomethyl)-1lambda6-thiane-1,1-dione, these calculations would typically utilize methods like Density Functional Theory (DFT) or ab initio Hartree-Fock (HF) and post-Hartree-Fock methods. The choice of basis set (e.g., 6-31G*, cc-pVDZ) is crucial for obtaining accurate results.

A primary focus of quantum chemical calculations is the elucidation of the electronic structure. This involves analyzing the molecular orbitals (HOMO and LUMO), electron density distribution, and the nature of chemical bonds.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. For this compound, the HOMO is expected to be localized around the lone pair of the nitrogen atom in the aminomethyl group, making it a likely site for electrophilic attack. The LUMO would likely be distributed around the electron-withdrawing sulfone group, indicating its susceptibility to nucleophilic attack.

Electron Density and Electrostatic Potential: Analysis of the molecular electrostatic potential (MEP) map would reveal the charge distribution. Regions of negative potential (red/yellow) are expected around the oxygen atoms of the sulfone group and the nitrogen of the amino group, indicating electron-rich areas. Positive potential (blue) would be found around the hydrogen atoms of the amino group and the protons on the carbon backbone.

Bonding Analysis: Theoretical methods such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) could be used to quantify the nature of the chemical bonds. The C-S and S-O bonds in the thiane-1,1-dione ring will exhibit significant polar covalent character due to the large electronegativity difference between the atoms.

Table 1: Hypothetical Calculated Electronic Properties of this compound (Note: These are representative values and would need to be confirmed by specific calculations.)

| Property | Calculated Value (Method: DFT/B3LYP/6-31G*) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 7.7 eV | Indicates the molecule's electronic excitability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Quantum chemical calculations are invaluable for studying the energetics of chemical processes. This includes determining the stability of different conformers and mapping the potential energy surface for chemical reactions.

For this compound, a key area of investigation would be the rotational barrier of the C-C bond connecting the aminomethyl group to the thiane (B73995) ring. The energy profile would likely show distinct minima corresponding to staggered conformations and maxima for eclipsed conformations. Furthermore, the thiane ring itself can adopt different conformations, such as chair and boat forms. Calculating the relative energies of these conformers would identify the most stable structure.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their conformational flexibility and interactions with their environment.

The thiane ring in this compound is not planar and can exist in various conformations. The chair conformation is generally the most stable for six-membered rings. Within the chair conformation, the aminomethyl substituent at the C2 position can be either in an axial or equatorial position.

Molecular mechanics force fields (e.g., AMBER, CHARMM) would be used to perform a systematic search of the conformational space. These calculations would predict that the equatorial conformation of the aminomethyl group is significantly more stable than the axial conformation due to reduced steric hindrance.

The properties and behavior of this compound can be significantly influenced by the solvent. Molecular dynamics simulations can explicitly model the interactions between the solute and solvent molecules.

In a polar protic solvent like water, the amino group and the sulfone group would form strong hydrogen bonds with water molecules. These interactions would stabilize the molecule and could influence the equilibrium between different conformers. The solvent can also affect reaction rates by stabilizing transition states differently than reactants. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can also be used in quantum chemical calculations to account for bulk solvent effects on the electronic structure and energetics.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods are widely used to predict spectroscopic data, which can be compared with experimental spectra to confirm the structure of a molecule.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). The predicted shifts for the protons and carbons in the thiane ring and the aminomethyl group would aid in the assignment of experimental NMR spectra. For instance, the protons adjacent to the electron-withdrawing sulfone group would be expected to have a higher chemical shift (downfield) compared to other ring protons.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These calculations would predict characteristic peaks for the N-H stretching of the amino group (around 3300-3400 cm⁻¹), the C-H stretching of the alkyl chain, and the strong symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group (typically in the 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively).

Table 2: Predicted Spectroscopic Data for this compound (Note: These are representative values and would need to be confirmed by specific calculations and experimental data.)

| Spectroscopy | Feature | Predicted Value/Region |

| ¹H NMR | H on C2 | ~3.2 ppm |

| CH₂ of aminomethyl | ~2.9 ppm | |

| NH₂ | ~1.5 ppm (broad) | |

| ¹³C NMR | C2 | ~55 ppm |

| C of aminomethyl | ~45 ppm | |

| IR | N-H stretch | 3350 cm⁻¹ |

| S=O asymmetric stretch | 1320 cm⁻¹ | |

| S=O symmetric stretch | 1140 cm⁻¹ |

Computational Elucidation of Reaction Mechanisms

While specific computational studies detailing the reaction mechanisms of 2-(Aminomethyl)-1λ⁶-thiane-1,1-dione are not extensively available in public literature, the principles of such investigations can be understood by examining theoretical work on related cyclic sulfonamides, often referred to as sultams. Density Functional Theory (DFT) is a primary tool used to model these reactions, providing deep insights into reaction pathways, transition states, and the factors governing selectivity.

Research into the reactivity of cyclic sulfonamides often focuses on key transformations such as palladium-catalyzed intramolecular Heck reactions for the synthesis of complex heterocyclic systems, and nucleophilic ring-opening reactions. nih.govresearchgate.net Computational models for these processes help to elucidate the underlying mechanics that are often difficult to probe through experimental means alone.

For instance, in the intramolecular Heck reaction of certain N-sulfonyl-2,5-dihydro-3-substituted pyrroles, DFT calculations have been employed to understand the observed regioselectivity. These studies have shown that the calculated energy of the transition state for the carbopalladation step is lower for the experimentally observed product, confirming that the reaction is under kinetic control. nih.gov The models help to rationalize why carbon-carbon bond formation may preferentially occur at a more sterically hindered position on an alkene, a non-intuitive experimental outcome. nih.gov

A more detailed example of computational elucidation can be seen in the study of the ammonolysis of β-sultams, which are four-membered cyclic sulfonamides. A DFT study at the B3LYP/6-31G* level of theory investigated the reaction between N-methyl β-sultam and ammonia (B1221849) to understand the mechanism of nucleophilic attack and ring-opening. researchgate.net The calculations explored both a concerted mechanism and a stepwise mechanism. The findings indicated that the stepwise, nonconcerted pathway is energetically more favorable. researchgate.net

A significant finding from this computational work was the role of a second ammonia molecule in the reaction. The study revealed that the participation of an additional ammonia molecule as a catalyst substantially lowers the activation energy barrier for the ammonolysis. researchgate.net This catalytic effect highlights the power of computational chemistry to identify the roles of individual molecules in a reaction and to explain kinetic observations.

The table below summarizes key findings from the computational study on the ammonolysis of N-methyl β-sultam, illustrating the type of quantitative data that can be generated to understand reaction mechanisms.

| Reaction Studied | Computational Method | Key Finding | Energy Difference |

| Ammonolysis of N-methyl β-sultam | DFT at B3LYP/6-31G | Comparison of concerted vs. stepwise mechanisms. | The stepwise (nonconcerted) route is energetically favored. |

| Catalyzed Ammonolysis of N-methyl β-sultam | DFT at B3LYP/6-31G | Role of a second ammonia molecule. | The transition state energy is lowered by 45–65 kJ/mol in the ammonia-assisted reaction compared to the non-assisted reaction. researchgate.net |

These examples, while not directly on 2-(Aminomethyl)-1λ⁶-thiane-1,1-dione, demonstrate the methodology and the type of insights gained from the computational elucidation of reaction mechanisms in the broader class of cyclic sulfonamides. Such studies are crucial for optimizing reaction conditions, predicting product distributions, and designing new synthetic routes.

Applications of 2 Aminomethyl 1lambda6 Thiane 1,1 Dione in Advanced Synthetic Chemistry

Role as a Versatile Synthetic Building Block

The unique structural features of 2-(Aminomethyl)-1lambda6-thiane-1,1-dione make it a highly valuable and versatile building block in organic synthesis. The presence of both a nucleophilic primary amine and a rigid cyclic sulfone moiety within the same molecule allows for a diverse range of chemical transformations. The amine group serves as a handle for various functionalization reactions, including acylation, alkylation, and arylation, enabling the introduction of a wide array of substituents.

The thiane-1,1-dione ring, being a six-membered cyclic sulfone, imparts specific conformational constraints and electronic properties to the molecule. Cyclic sulfones are recognized for their chemical stability and their ability to act as bioisosteres for other functional groups, which is an advantageous feature in medicinal chemistry for modulating the physicochemical properties of a lead compound. The electron-withdrawing nature of the sulfone group can also influence the reactivity of adjacent functional groups.

The strategic combination of these features in a single molecule allows for the streamlined synthesis of more complex structures. For instance, the aminomethyl group can be used to anchor the thiane-1,1-dione core to a larger molecular framework, while subsequent modifications can be performed on other parts of the molecule. This modular approach is highly desirable in combinatorial chemistry and drug discovery programs.

Applications in the Synthesis of Complex Organic Scaffolds

The utility of this compound extends to the construction of intricate and biologically relevant organic scaffolds. The bifunctional nature of the molecule, possessing both a nucleophilic amine and a modifiable cyclic backbone, provides a powerful tool for synthetic chemists to assemble complex three-dimensional structures.

One notable application is in the synthesis of heterocyclic compounds. The primary amine can participate in various cyclization reactions, such as condensations with dicarbonyl compounds to form pyridines or pyrazines, or reactions with isothiocyanates to yield thioureas which can be further cyclized. The rigid thiane-1,1-dione ring can serve as a stereocontrolling element, influencing the stereochemical outcome of reactions at adjacent centers.

Furthermore, the cyclic sulfone itself can be a precursor to other functionalities. For example, under specific conditions, the sulfone group can be eliminated to introduce a double bond, providing access to unsaturated cyclic systems. This transformation, known as the Ramberg-Bäcklund reaction, is a powerful method for the formation of carbon-carbon double bonds and has been employed in the synthesis of various natural products and complex molecules.

The table below summarizes some of the key transformations and resulting scaffolds that can be accessed using this compound as a starting material.

| Starting Material | Reagent/Condition | Resulting Scaffold | Potential Application |

| 2-(Aminomethyl)-1λ⁶-thiane-1,1-dione | Dicarbonyl Compound | Substituted Pyridine/Pyrazine | Medicinal Chemistry |

| 2-(Aminomethyl)-1λ⁶-thiane-1,1-dione | Isothiocyanate | Fused Thiourea Derivatives | Agrochemicals |

| 2-(Aminomethyl)-1λ⁶-thiane-1,1-dione | Strong Base (e.g., for Ramberg-Bäcklund) | Cyclohexene (B86901) Derivative | Natural Product Synthesis |

Development of Catalytic Systems Utilizing the Thiane-1,1-dione Framework

The inherent structural features of the thiane-1,1-dione framework have also inspired its use in the development of novel catalytic systems. The ability to introduce chiral centers and functional groups in a controlled manner on the cyclic backbone makes it an attractive scaffold for the design of chiral ligands and organocatalysts.

By modifying the aminomethyl group or other positions on the thiane (B73995) ring, it is possible to create ligands that can coordinate with metal centers to form chiral catalysts. These catalysts can then be employed in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, to produce enantiomerically enriched products. The conformational rigidity of the six-membered ring can play a crucial role in creating a well-defined chiral environment around the metal center, leading to high levels of stereocontrol.

In the realm of organocatalysis, the aminomethyl group can be derivatized to create catalytically active moieties, such as thioureas or squaramides. These functional groups are known to activate substrates through hydrogen bonding interactions. The thiane-1,1-dione scaffold can provide a robust and tunable platform for positioning these catalytic groups in a specific orientation to achieve high catalytic activity and selectivity.

Non-Biological Material Science Applications

Beyond its applications in traditional organic synthesis and medicinal chemistry, the thiane-1,1-dione framework is also finding its way into the field of non-biological material science. The high polarity and thermal stability associated with the sulfone group make it an attractive component for the design of advanced materials with specific properties.

For instance, polymers incorporating the thiane-1,1-dione moiety may exhibit enhanced thermal stability and desirable dielectric properties, making them suitable for applications in electronics and high-performance plastics. The ability to functionalize the aminomethyl group allows for the incorporation of these units into polymer backbones or as pendant groups, providing a means to tailor the material's properties.

Furthermore, the rigid and well-defined structure of the thiane-1,1-dione ring can be exploited in the design of porous organic frameworks (POFs) and metal-organic frameworks (MOFs). The aminomethyl group can serve as a linking point to connect multiple thiane-1,1-dione units, leading to the formation of extended, porous structures. These materials have potential applications in gas storage, separation, and catalysis due to their high surface area and tunable pore sizes.

The following table highlights potential material science applications based on the properties of the thiane-1,1-dione framework.

| Material Type | Key Feature of Thiane-1,1-dione | Potential Application |

| High-Performance Polymers | Thermal Stability, Polarity | Electronics, Aerospace |

| Porous Organic Frameworks (POFs) | Rigid Structure, Functional Handle | Gas Storage, Separation |

| Metal-Organic Frameworks (MOFs) | Linking Capability of Amine Group | Catalysis, Sensing |

Advanced Analytical Techniques for Research on 2 Aminomethyl 1lambda6 Thiane 1,1 Dione Chemistry

Spectroscopic Methods for Structural Characterization of Reaction Products

The unambiguous identification of 2-(Aminomethyl)-1λ⁶-thiane-1,1-dione and its derivatives formed during synthesis or subsequent reactions is primarily achieved through a combination of spectroscopic methods. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of 2-(Aminomethyl)-1λ⁶-thiane-1,1-dione.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aminomethyl group protons and the protons on the thiane (B73995) ring. The chemical shifts and coupling patterns of the ring protons would provide information about their stereochemical environment. For instance, the protons adjacent to the sulfone group are expected to be deshielded and appear at a lower field.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The carbon of the aminomethyl group and the carbons of the thiane ring would have distinct chemical shifts. The carbon atoms alpha to the sulfone group would be significantly shifted downfield due to the electron-withdrawing nature of the SO₂ group.

A hypothetical ¹H and ¹³C NMR data table for 2-(Aminomethyl)-1λ⁶-thiane-1,1-dione, based on analogous structures, is presented below.

| Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |

| -CH₂NH₂ | ~2.8 - 3.2 | ~45 - 50 |

| C2-H | ~3.0 - 3.4 | ~55 - 60 |

| Thiane Ring Protons | ~1.8 - 3.5 | ~20 - 50 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In the case of 2-(Aminomethyl)-1λ⁶-thiane-1,1-dione, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group (typically in the region of 3300-3500 cm⁻¹), and the strong symmetric and asymmetric stretching vibrations of the sulfone group (S=O) which are typically observed in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. For 2-(Aminomethyl)-1λ⁶-thiane-1,1-dione, a high-resolution mass spectrum would provide the exact mass, confirming its elemental composition. The fragmentation pattern could involve the loss of the aminomethyl group or cleavage of the thiane ring.

Chromatographic and Separation Methodologies for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of a chemical reaction by separating the reactants, intermediates, and products, and for assessing the purity of the isolated 2-(Aminomethyl)-1λ⁶-thiane-1,1-dione.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like 2-(Aminomethyl)-1λ⁶-thiane-1,1-dione.

Reversed-Phase HPLC: A common approach would involve using a C18 stationary phase with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of compounds with a range of polarities. Detection can be achieved using a UV detector (if the compound or its derivatives have a chromophore), an evaporative light scattering detector (ELSD), or a mass spectrometer (in LC-MS).

Chiral HPLC: Since the C2 position of the thiane ring is a stereocenter, 2-(Aminomethyl)-1λ⁶-thiane-1,1-dione can exist as enantiomers. Chiral HPLC, using a chiral stationary phase, would be necessary to separate and quantify these enantiomers. rsc.orgsigmaaldrich.comnih.gov

Gas Chromatography (GC): Direct analysis of the polar and non-volatile 2-(Aminomethyl)-1λ⁶-thiane-1,1-dione by GC is challenging. However, derivatization of the primary amine group, for example, by acylation, can produce a more volatile and thermally stable derivative that is amenable to GC analysis. sigmaaldrich.comresearchgate.net This approach can be used for purity assessment and quantification.

A representative table outlining HPLC and GC methods for the analysis of 2-(Aminomethyl)-1λ⁶-thiane-1,1-dione is provided below.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV, ELSD, MS | Reaction Monitoring, Purity Assessment |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol | UV | Enantiomeric Separation and Purity |

| GC (after derivatization) | Capillary column (e.g., DB-5) | Helium | FID, MS | Purity Assessment of derivatized compound |

In-situ Reaction Monitoring Technologies for Kinetic and Mechanistic Studies

In-situ reaction monitoring techniques allow for the real-time analysis of a reaction mixture without the need for sampling. This provides valuable data for understanding reaction kinetics and mechanisms.

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy can be used to follow the concentration of reactants, intermediates, and products that have distinct IR absorption bands. For the synthesis of 2-(Aminomethyl)-1λ⁶-thiane-1,1-dione, one could monitor the disappearance of the reactant's characteristic peaks and the appearance of the product's N-H and S=O stretching bands.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that can be used for in-situ monitoring. It is particularly advantageous for reactions in aqueous media as water is a weak Raman scatterer.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex reaction mixtures. google.combldpharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful technique for the analysis of compounds like 2-(Aminomethyl)-1λ⁶-thiane-1,1-dione in complex matrices. google.combldpharm.com The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. This technique provides both retention time and mass-to-charge ratio information, allowing for high-confidence identification of known and unknown compounds. Tandem mass spectrometry (LC-MS/MS) can be used to obtain structural information by fragmenting the parent ion.

Gas Chromatography-Mass Spectrometry (GC-MS): For the derivatized form of 2-(Aminomethyl)-1λ⁶-thiane-1,1-dione, GC-MS provides excellent separation and sensitive detection. researchgate.net The mass spectrometer provides a fingerprint-like mass spectrum for each separated component, which can be compared to a library for identification.

The table below summarizes the application of hyphenated techniques.

| Technique | Separation Principle | Detection Principle | Information Obtained |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Retention Time, Molecular Weight, Structural Information (with MS/MS) |

| GC-MS | Gas Chromatography | Mass Spectrometry | Retention Time, Fragmentation Pattern for Identification |

Future Perspectives and Emerging Research Avenues for 2 Aminomethyl 1lambda6 Thiane 1,1 Dione

Development of Sustainable Synthetic Methodologies

The future synthesis of 2-(aminomethyl)-1lambda6-thiane-1,1-dione and its analogs will likely pivot towards more sustainable and environmentally friendly methods. Traditional synthetic routes often rely on harsh reagents and conditions. Modern approaches, however, are increasingly focused on green chemistry principles. sci-hub.se

Future research should explore methodologies such as:

Photocatalysis : Visible light-induced organic synthesis is a rapidly growing field, offering a green and cost-effective way to construct heterocyclic compounds. mdpi.com The application of photocatalytic methods for the cyclization or functionalization steps in the synthesis of the thiane (B73995) ring could significantly reduce energy consumption and the use of toxic reagents.

Microwave-Assisted Synthesis : This technique can dramatically accelerate reaction times and improve yields for the synthesis of cyclic sulfones. mdpi.com Developing a microwave-assisted protocol for the key bond-forming reactions in the synthesis of this compound would enhance efficiency.

Catalytic Approaches : Moving from stoichiometric to catalytic processes is a cornerstone of green chemistry. Research into novel metal or organocatalytic systems for the construction of the thiane-1,1-dioxide core would be a significant advancement. nih.gov For instance, ring-closing metathesis (RCM) has been demonstrated as a versatile strategy for synthesizing cyclic sulfones from acyclic precursors. iomcworld.com

| Methodology | Key Advantages | Potential Application to Target Compound | Reference |

|---|---|---|---|

| Conventional Heating | Well-established procedures | Baseline for process optimization | iomcworld.com |

| Photocatalysis | Uses visible light, mild conditions, sustainable | Green synthesis of the thiane ring system | mdpi.com |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields | Accelerated synthesis and derivatization | mdpi.com |

| Ring-Closing Metathesis (RCM) | High functional group tolerance, versatile | Formation of the thiane ring from an acyclic diene | iomcworld.com |

Exploration of Novel Reactivity Pathways

The this compound scaffold possesses two key sites for chemical modification: the primary amine and the carbon atoms adjacent to the sulfone group. The electron-withdrawing nature of the sulfone moiety acidifies the neighboring C-H bonds, making them susceptible to deprotonation and subsequent functionalization. iomcworld.com

Future research avenues in this area include:

Alpha-Functionalization : Exploration of stereoselective methods to introduce substituents at the carbon atom alpha to the sulfone group. Palladium-catalyzed asymmetric allylic alkylation has been successfully applied to related thiane-1,1-dioxides, paving the way for the synthesis of chiral, alpha-difunctionalized derivatives. acs.org

Cycloaddition Reactions : Fused or substituted sulfolenes can act as diene precursors in Diels-Alder reactions, offering a pathway to complex polycyclic systems. iomcworld.com Investigating the potential of derivatives of this compound to participate in cycloaddition reactions could yield novel molecular architectures.

Ring-Opening Reactions : Under specific conditions, the thiane ring could be opened to generate linear sulfonated compounds, which may have their own unique properties and applications.

| Reaction Type | Reactive Site | Potential Outcome | Reference |

|---|---|---|---|

| N-Acylation / N-Alkylation | Primary Amine | Amide and secondary amine libraries | acs.org |

| Alpha-Alkylation | C2-H or C6-H | Introduction of novel substituents on the ring | iomcworld.comacs.org |

| Diels-Alder Reaction | Unsaturated derivatives | Construction of complex polycyclic scaffolds | iomcworld.com |

Integration into Flow Chemistry and Automation Platforms

The transition from traditional batch synthesis to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. sci-hub.semdpi.comnih.gov For a molecule like this compound, this technology holds immense promise.

Future directions include:

Continuous Flow Synthesis : Developing a multi-step, continuous flow synthesis of the parent compound would improve efficiency and safety. springerprofessional.de The synthesis of sulfonyl chlorides, key precursors to sulfones, has been successfully demonstrated in a continuous flow environment, highlighting the feasibility of this approach. rsc.org

Automated Library Synthesis : The primary amine of this compound is an ideal handle for creating large libraries of derivatives for screening purposes. Automated flow platforms can be used for the rapid and systematic synthesis of amide or sulfonamide libraries. acs.orgacs.orgvapourtec.com This approach accelerates the drug discovery process by efficiently generating a diverse range of molecules. vapourtec.comoxfordglobal.com

| Parameter | Batch Synthesis | Flow Chemistry | Reference |

|---|---|---|---|

| Scalability | Difficult, requires re-optimization | Easier, by extending run time | mdpi.com |

| Safety | Risk of thermal runaway in exothermic reactions | Superior heat transfer, smaller reaction volumes, inherently safer | nih.govrsc.org |

| Reproducibility | Can be variable | High, due to precise control of parameters | sci-hub.se |

| Automation | Complex to fully automate | Readily automated for library synthesis | acs.orgoxfordglobal.com |

Advanced Computational Chemistry for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting molecular properties and reactivity. Applying these methods to this compound can guide and accelerate experimental research.

Key areas for computational investigation:

Conformational Analysis : Predicting the stable conformations of the thiane ring and the orientation of the aminomethyl side chain.

Reactivity Prediction : Calculating parameters such as proton affinity, pKa values of the alpha-protons, and the energies of frontier molecular orbitals (HOMO-LUMO) to predict the most likely sites and types of reactions.

Property Prediction : In silico modeling of the properties of virtual derivatives to prioritize synthetic targets. This can include predicting physicochemical properties relevant to medicinal chemistry or materials science.

| Computational Method | Predicted Property | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, reaction barriers, electronic properties | Guides synthetic efforts and explains observed reactivity |

| Molecular Dynamics (MD) | Conformational flexibility, solvent effects | Provides insight into dynamic behavior |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity of derivatives | Prioritizes synthesis of compounds with desired activities |

Potential for Derivatization in Novel Chemical Space

The true value of this compound as a building block lies in its potential for derivatization to access novel areas of chemical space. The primary amine serves as a versatile anchor point for a wide range of chemical transformations.

Future research should focus on:

Scaffold Decoration : Using the primary amine as a point of diversification to attach a wide variety of substituents via reactions like acylation, sulfonylation, reductive amination, and urea/thiourea formation.

Peptidomimetic Scaffolds : Incorporating the rigid thiane-1,1-dioxide backbone into peptide structures to create novel peptidomimetics with constrained conformations.

Bifunctional Molecules : Utilizing both the amine and the potential for alpha-functionalization to create bifunctional molecules or molecular probes.

The systematic creation of a library of derivatives based on this scaffold, facilitated by automated synthesis, could lead to the discovery of compounds with unique biological activities or material properties. vapourtec.com

| Reagent Class | Resulting Functional Group | Rationale for Exploration |

|---|---|---|

| Acid Chlorides / Anhydrides | Amide | Common in pharmaceuticals, modulates properties |

| Sulfonyl Chlorides | Sulfonamide | Well-established pharmacophore |

| Aldehydes / Ketones (reductive amination) | Secondary/Tertiary Amine | Introduces diverse substituents |

| Isocyanates / Isothiocyanates | Urea / Thiourea | Can form key hydrogen bonding interactions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Aminomethyl)-1lambda6-thiane-1,1-dione, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with thiane ring formation followed by aminomethylation. Key factors include:

- Catalysts : Nitro-Grela catalysts enhance ring-closing metathesis efficiency for sulfur-containing heterocycles .

- Reaction Conditions : Temperature (60–80°C), solvent polarity (e.g., DMF or THF), and inert atmosphere (N₂/Ar) to prevent oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., aminomethyl CH₂ at δ 3.2–3.5 ppm) and carbonyl carbons (δ 170–175 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₆H₁₁NO₂S requires m/z 185.0512) .

- X-Ray Crystallography : Resolves spatial arrangement of the thiane ring and dione groups; requires single crystals grown via slow evaporation in acetone .

Q. What are the recommended storage conditions to prevent degradation of this compound in laboratory settings?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to minimize thermal and photolytic degradation .

- Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the dione moiety .

- Stability Monitoring : Conduct periodic HPLC-UV analysis (λ = 254 nm) to detect degradation products like thiol derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Variable Analysis : Compare assay conditions (e.g., cell lines vs. in vivo models). For example, anti-inflammatory activity may vary due to metabolite formation in hepatic systems .

- Structural Analogues : Test derivatives (e.g., methyl-substituted or halogenated variants) to isolate functional group contributions .

- Meta-Analysis : Use tools like molecular docking to reconcile discrepancies in receptor-binding affinities reported in independent studies .

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms between this compound and biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with cyclooxygenase-2) using AMBER or GROMACS to assess binding stability .

- Density Functional Theory (DFT) : Calculate electron distribution in the dione group to predict nucleophilic attack sites .

- Pharmacophore Modeling : Map electrostatic/hydrophobic features to identify structural motifs critical for enzyme inhibition .

Q. How should researchers design structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound derivatives?

- Methodological Answer :

- Core Modifications : Introduce substituents (e.g., halogens, methyl groups) at the thiane 4-position to enhance lipophilicity (logP ↑) and blood-brain barrier penetration .

- Functional Group Replacements : Replace the aminomethyl group with a hydroxyl or carboxylate to alter solubility and renal clearance rates .

- In Vivo Profiling : Use rodent models to correlate SAR data with pharmacokinetic parameters (e.g., t₁/₂, AUC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.